molecular formula C13H13Br2NO3S2 B11536047 2-(3,5-Dibromo-2-hydroxyphenyl)-2-oxoethyl morpholine-4-carbodithioate

2-(3,5-Dibromo-2-hydroxyphenyl)-2-oxoethyl morpholine-4-carbodithioate

Cat. No.: B11536047
M. Wt: 455.2 g/mol
InChI Key: JVFWXNWQJFZJRD-UHFFFAOYSA-N
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Description

2-(3,5-Dibromo-2-hydroxyphenyl)-2-oxoethyl morpholine-4-carbodithioate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a morpholine ring, a carbodithioate group, and a dibromo-hydroxyphenyl moiety, making it a subject of interest in synthetic organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dibromo-2-hydroxyphenyl)-2-oxoethyl morpholine-4-carbodithioate typically involves multiple steps:

    Bromination: The starting material, 2-hydroxyphenyl, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to introduce bromine atoms at the 3 and 5 positions.

    Formation of the Morpholine Ring: The brominated compound is then reacted with morpholine under basic conditions to form the morpholine ring.

    Carbodithioate Formation: The final step involves the introduction of the carbodithioate group. This is achieved by reacting the intermediate with carbon disulfide and a suitable alkylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dibromo-2-hydroxyphenyl)-2-oxoethyl morpholine-4-carbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.

    Substitution: The bromine atoms can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Amines, thiols, solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

2-(3,5-Dibromo-2-hydroxyphenyl)-2-oxoethyl morpholine-4-carbodithioate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3,5-Dibromo-2-hydroxyphenyl)-2-oxoethyl morpholine-4-carbodithioate involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and proteins, affecting their function.

    Pathways Involved: It can modulate oxidative stress pathways by scavenging reactive oxygen species, thereby exhibiting antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dichloro-2-hydroxyphenyl)-2-oxoethyl morpholine-4-carbodithioate
  • 2-(3,5-Difluoro-2-hydroxyphenyl)-2-oxoethyl morpholine-4-carbodithioate

Uniqueness

2-(3,5-Dibromo-2-hydroxyphenyl)-2-oxoethyl morpholine-4-carbodithioate is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atoms can enhance the compound’s ability to participate in halogen bonding, potentially leading to different biological and chemical properties.

Properties

Molecular Formula

C13H13Br2NO3S2

Molecular Weight

455.2 g/mol

IUPAC Name

[2-(3,5-dibromo-2-hydroxyphenyl)-2-oxoethyl] morpholine-4-carbodithioate

InChI

InChI=1S/C13H13Br2NO3S2/c14-8-5-9(12(18)10(15)6-8)11(17)7-21-13(20)16-1-3-19-4-2-16/h5-6,18H,1-4,7H2

InChI Key

JVFWXNWQJFZJRD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)SCC(=O)C2=C(C(=CC(=C2)Br)Br)O

Origin of Product

United States

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